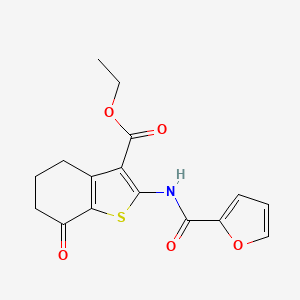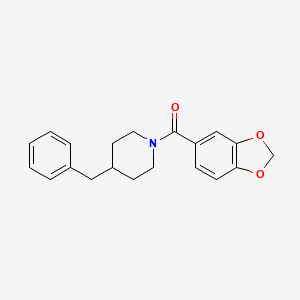![molecular formula C18H22N4O2 B5553098 4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of compounds characterized by the presence of pyrazole and piperazinone moieties. Compounds within this class are known for their diverse chemical reactivity and potential biological activities, making them a focal point of synthetic organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of compounds closely related to "4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone" typically involves multicomponent reactions, cyclocondensations, or stepwise assembly of the core structure followed by modifications. For example, the synthesis of piperazine derivatives can be achieved through a cyclo condensation involving diacetyl, aromatic aldehyde, piperazine, and ammonium acetate, using sulfated zirconia as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Structural investigations, including X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations, provide insights into the geometry, electronic structure, and intermolecular interactions of similar compounds. These analyses reveal details such as conformational preferences, bond lengths, angles, and potential reactive sites (Shawish et al., 2021).
Chemical Reactions and Properties
Compounds with pyrazole and piperazine frameworks participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements. Their reactivity is influenced by the substituents on the pyrazole and piperazine rings, which can be tailored to achieve desired chemical transformations and biological activities (Mekky & Sanad, 2020).
Applications De Recherche Scientifique
Novel Bacterial Biofilm and MurB Inhibitors
A study by Mekky, A. E. M., & Sanad, S. (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds were evaluated for their in vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Specifically, a derivative showed excellent inhibitory activities against the MurB enzyme, highlighting its potential in combating bacterial biofilm formation and antibiotic resistance (Mekky & Sanad, 2020).
Antimicrobial Activities of Triazole Derivatives
Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010) synthesized and screened a series of 1,2,4-triazole derivatives for their antimicrobial activities. The study underscores the relevance of incorporating piperazine and related heterocycles into compounds for enhancing antimicrobial efficacy (Bektaş et al., 2010).
Antibacterial and Antifungal Activity of Pyrazoline and Pyrazole Derivatives
Research by Hassan, S. Y. (2013) on the synthesis of new pyrazoline and pyrazole derivatives revealed their promising antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Hassan, 2013).
Carbazole Derivatives with Antibacterial, Antifungal, and Anticancer Activities
A study by Sharma, D., Kumar, N., & Pathak, D. (2014) synthesized novel carbazole derivatives linked with piperazine and evaluated their antibacterial, antifungal, and anticancer activities. This research highlights the multifaceted biological activities of such compounds, opening pathways for the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-15-13(3)17(20-19-15)18(24)21-9-10-22(16(23)11-21)14-7-5-12(2)6-8-14/h5-8H,4,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUEUMGWWMQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)
![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)


![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)